5-Isocyanato-3-methoxy-1,2-benzothiazole 5-Isocyanato-3-methoxy-1,2-benzothiazole
Brand Name: Vulcanchem
CAS No.: 104121-72-4
VCID: VC19197700
InChI: InChI=1S/C9H6N2O2S/c1-13-9-7-4-6(10-5-12)2-3-8(7)14-11-9/h2-4H,1H3
SMILES:
Molecular Formula: C9H6N2O2S
Molecular Weight: 206.22 g/mol

5-Isocyanato-3-methoxy-1,2-benzothiazole

CAS No.: 104121-72-4

Cat. No.: VC19197700

Molecular Formula: C9H6N2O2S

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

5-Isocyanato-3-methoxy-1,2-benzothiazole - 104121-72-4

Specification

CAS No. 104121-72-4
Molecular Formula C9H6N2O2S
Molecular Weight 206.22 g/mol
IUPAC Name 5-isocyanato-3-methoxy-1,2-benzothiazole
Standard InChI InChI=1S/C9H6N2O2S/c1-13-9-7-4-6(10-5-12)2-3-8(7)14-11-9/h2-4H,1H3
Standard InChI Key VFXQBOFFXVPZNA-UHFFFAOYSA-N
Canonical SMILES COC1=NSC2=C1C=C(C=C2)N=C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, providing a planar, aromatic system with delocalized π-electrons. In 5-isocyanato-3-methoxy-1,2-benzothiazole, the methoxy group at position 3 introduces electron-donating effects through resonance, while the isocyanate group at position 5 offers electrophilic reactivity. This combination creates a bifunctional platform for nucleophilic additions and cycloaddition reactions .

Table 1: Comparative Structural Features of Benzothiazole Derivatives

CompoundSubstituentsKey Functional GroupsReactivity Profile
5-Isocyanato-3-methoxy-1,2-benzothiazole3-OCH₃, 5-NCOIsocyanate, MethoxyElectrophilic addition
N-(6-{[(3-methoxyphenyl)carbamoyl]amino}-1,3-benzothiazol-2-yl)acetamide 6-urea, 2-acetamideUrea, AcetamideHydrogen bonding, enzymatic interactions
5-Nitro-1,2-benzothiazol-3-amine 5-NO₂, 3-NH₂Nitro, AmineRedox activity, hydrogen bonding

The isocyanate group’s electrophilicity enables reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively . The methoxy group enhances solubility in polar aprotic solvents, as evidenced by similar derivatives .

Synthesis and Derivative Formation

Synthetic Routes

While no explicit synthesis of 5-isocyanato-3-methoxy-1,2-benzothiazole is documented, analogous pathways for benzothiazole isocyanates involve:

  • Amination and Phosgenation: Reacting 3-methoxy-1,2-benzothiazol-5-amine with phosgene (COCl₂) or triphosgene under anhydrous conditions to introduce the isocyanate group .

  • Post-Functionalization: Introducing the methoxy group via nucleophilic aromatic substitution on a pre-formed 5-isocyanato-1,2-benzothiazole intermediate using methanol and a base .

Key Reaction Conditions:

  • Temperature: 0–90°C for phosgenation .

  • Solvents: Tetrahydrofuran (THF) or dichloromethane for moisture-sensitive steps .

  • Catalysts: Triethylamine to neutralize HCl byproducts .

Derivative Synthesis

The isocyanate group’s reactivity allows the formation of diverse derivatives:

  • Ureas: Reaction with primary or secondary amines yields urea-linked analogs, as demonstrated in the synthesis of N-(6-{[(3-methoxyphenyl)carbamoyl]amino}-1,3-benzothiazol-2-yl)acetamide (compound 5b) .

  • Carbamates: Alcohol addition produces carbamate derivatives, useful in polymer chemistry.

  • Thiocarbamates: Thiols generate thiocarbamate linkages, expanding biological activity .

CompoundActivityMechanismEfficacy (IC₅₀ or % Inhibition)
4a Anti-inflammatoryCOX-2 inhibition72% at 50 mg/kg
2,6-disubstituted benzothiazole AnticancerMitochondrial depolarization8–12 μM (MCF-7)
5-NBA AntiamyloidFibril disruption60% at 25 μM

Materials Science Applications

Polymer Synthesis

Isocyanates are pivotal in polyurethane and polyurea production. 5-Isocyanato-3-methoxy-1,2-benzothiazole could serve as a monomer for high-performance polymers, leveraging the benzothiazole ring’s rigidity and the isocyanate’s crosslinking capability. Such polymers may exhibit enhanced thermal stability and mechanical strength compared to aliphatic isocyanates .

Fluorescent Probes

Benzothiazoles with electron-donating groups (e.g., methoxy) often display fluorescence. Derivatives like 5-nitro-1,2-benzothiazol-3-amine emit at 450–500 nm, suggesting potential for 5-isocyanato-3-methoxy-1,2-benzothiazole in sensor technologies .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability of 5-isocyanato-3-methoxy-1,2-benzothiazole derivatives.

  • Polymer Characterization: Synthesize polyurethanes and assess thermal properties (Tg, Td) via DSC and TGA.

  • Targeted Drug Delivery: Conjugate the isocyanate group with monoclonal antibodies for site-specific cytotoxicity.

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